molecular formula C15H17N3O2 B2729569 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1396683-85-4

4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No. B2729569
CAS RN: 1396683-85-4
M. Wt: 271.32
InChI Key: QJGOCWJLFHGBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a benzoxazepine derivative and has been found to possess a wide range of biochemical and physiological effects that make it suitable for use in various research applications.

Mechanism of Action

The exact mechanism of action of 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in the body. The compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. It has also been found to inhibit the activity of various enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in the development of inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. The compound has been shown to exhibit significant anti-inflammatory activity, which makes it suitable for use in the treatment of various inflammatory disorders. It has also been found to possess anti-cancer activity and has been investigated for its potential use in the treatment of various types of cancer. Additionally, the compound has been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments include its wide range of biochemical and physiological effects, which make it suitable for use in various research applications. The compound is also relatively easy to synthesize and can be obtained in large quantities. However, the limitations of using the compound in lab experiments include its potential toxicity and the lack of a complete understanding of its mechanism of action.

Future Directions

There are many future directions for research on 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one. One potential direction is the investigation of its potential use in the treatment of neurodegenerative disorders. Another potential direction is the investigation of its potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations associated with its use.
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been found to possess a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. While there are still many unanswered questions about the compound's mechanism of action and potential limitations, it holds great promise for future research and development in the field of medicine.

Synthesis Methods

The synthesis of 4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the condensation of 3-(1H-pyrazol-1-yl)propylamine with 4,5-dihydro-1,4-benzoxazepin-2-one in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product.

Scientific Research Applications

4-[3-(1H-pyrazol-1-yl)propyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to possess neuroprotective properties and has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

4-(3-pyrazol-1-ylpropyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15-12-20-14-6-2-1-5-13(14)11-17(15)8-4-10-18-9-3-7-16-18/h1-3,5-7,9H,4,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGOCWJLFHGBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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